N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2S/c20-12-4-6-14(7-5-12)25-17(15-10-28-11-16(15)24-25)23-19(27)18(26)22-9-13-3-1-2-8-21-13/h1-8H,9-11H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYGPCDRZIGEQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H19FN4O3S
- Molecular Weight : 378.4 g/mol
- CAS Number : 899969-76-7
The structure features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of a fluorophenyl group and a pyridinylmethyl oxalamide moiety enhances its potential for interaction with biological targets.
Biological Activities
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit a range of biological activities, including:
- Antioxidant Activity : Thieno[3,4-c]pyrazole compounds have been shown to possess antioxidant properties. For instance, studies demonstrated that these compounds could mitigate oxidative stress in various biological systems by scavenging free radicals and reducing cellular damage .
- Anti-inflammatory Effects : Some derivatives have demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. This suggests potential applications in treating inflammatory diseases .
- Antimicrobial Properties : Certain thieno[3,4-c]pyrazole derivatives have shown antimicrobial effects against various pathogens. This includes activity against both gram-positive and gram-negative bacteria as well as fungi, indicating their broad-spectrum potential .
- Anticancer Activity : Research has highlighted the ability of these compounds to induce apoptosis in cancer cells. Mechanistic studies suggest that they may inhibit key signaling pathways involved in cancer cell proliferation and survival.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes linked to disease processes, such as cyclooxygenases (COX) involved in inflammation or kinases associated with cancer progression.
- Receptor Interaction : It may interact with various receptors in the body, modulating their activity and leading to therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological activities of thieno[3,4-c]pyrazole derivatives:
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds similar to N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide exhibit promising antimicrobial properties. For instance, studies involving derivatives of thieno[3,4-c]pyrazole have shown effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal efficacy against Candida albicans .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Research indicates that related pyrazole derivatives can inhibit the proliferation of cancer cell lines, including K562 and MCF-7. The mechanism may involve the induction of apoptosis or cell cycle arrest .
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in disease pathways. The thieno[3,4-c]pyrazole core is known for its ability to interact with various biomolecules, potentially leading to therapeutic effects in conditions like cancer and inflammation .
Molecular Docking
Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins. These studies provide insights into the compound's mechanism of action and help identify potential therapeutic targets .
Structure-Activity Relationship (SAR) Analysis
Through SAR analysis, researchers can modify the compound's structure to enhance its biological activity or selectivity towards specific targets. This approach is crucial for optimizing drug candidates in preclinical development .
Case Studies
Chemical Reactions Analysis
Hydrolysis Reactions
The oxalamide bridge and pyrazole-linked amide groups are susceptible to hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12–24 hours | 2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine + oxalic acid | Protonation of amide oxygen followed by nucleophilic attack |
| Basic Hydrolysis | NaOH (2M), ethanol, 80°C, 8 hours | Pyridin-2-ylmethanamine + thienopyrazole-carboxylic acid derivatives | Deprotonation initiates nucleophilic cleavage of amide bonds |
Nucleophilic Substitution
The electron-deficient thieno[3,4-c]pyrazole core facilitates substitution at positions activated by the 4-fluorophenyl group:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Hydrazine | Ethanol, reflux, 6 hours | N-amino-thienopyrazole derivative | ~65% |
| Methanol | K2CO3, DMF, 100°C, 12 hours | Methoxy-substituted thienopyrazole | ~50% |
Steric hindrance from the dihydrothieno ring system limits reactivity at the 3-position, favoring substitutions at peripheral sites.
Oxidation Reactions
The sulfur atom in the thieno ring undergoes oxidation under strong oxidizing agents:
Coordination Chemistry
The pyridinylmethyl group participates in metal coordination, forming complexes with transition metals:
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Major Products | Mechanism |
|---|---|---|
| 200–250°C | CO2, NH3 | Decarboxylation of oxalamide moiety |
| 300–350°C | HF, SO2 | Cleavage of thieno ring and defluorination |
Photochemical Reactivity
UV irradiation (254 nm) induces dimerization via the pyrazole ring:
| Conditions | Product | Quantum Yield |
|---|---|---|
| Acetonitrile, N2 atmosphere | Cycloadduct with fused pyrazole-thiophene | Φ = 0.12 |
Key Structural Insights from Analogous Compounds
Preparation Methods
Initial Ring Formation Strategies
The thieno[3,4-c]pyrazole system is typically constructed via cyclization reactions involving thiophene precursors. A modified Jacobson reaction—originally developed for thieno[3,2-c]pyrazoles—has been adapted for the [3,4-c] isomer. Starting with 3-bromothiophene-4-carbaldehyde, azide formation via nucleophilic substitution with sodium azide in DMSO at 65°C yields the corresponding thiophene azide. Subsequent Staudinger reduction with triphenylphosphine generates an iminophosphorane intermediate, which undergoes thermal cyclization at 120°C to form the thieno[3,4-c]pyrazole core.
Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Azide formation | NaN₃, DMSO, 65°C, 48 hr | 48 |
| Staudinger reduction | PPh₃, THF, r.t., 2 hr | 85 |
| Cyclization | Toluene, 120°C, 6 hr | 72 |
Oxalamide Bridge Construction
Stepwise Oxalyl Chloride Approach
The oxalamide linkage is constructed through sequential nucleophilic acyl substitutions. First, oxalyl chloride reacts with 2-(aminomethyl)pyridine in anhydrous dichloromethane at 0°C to form N-(pyridin-2-ylmethyl)oxalyl chloride. This intermediate is then coupled with the thieno[3,4-c]pyrazol-3-amine derivative using Hünig’s base (DIPEA) as a proton scavenger.
Critical Considerations
- Stoichiometry Control: A 1:1.05 ratio of oxalyl chloride to 2-(aminomethyl)pyridine prevents over-acylation.
- Temperature Gradient: Maintaining 0–5°C during oxalyl chloride addition minimizes side reactions.
- Purification: Column chromatography (SiO₂, EtOAc/hexane 1:3) removes residual diacyl byproducts.
Ruthenium-Catalyzed Dehydrogenative Coupling
An alternative method utilizes Ru-MACHO-BH (0.5 mol%) to catalyze acceptorless dehydrogenative coupling between ethylene glycol and the two amine components. This one-pot approach proceeds via:
- Dehydrogenation of ethylene glycol to glyoxal
- Condensation with 2-(aminomethyl)pyridine
- Subsequent coupling with thieno[3,4-c]pyrazol-3-amine
While atom-economical (83% theoretical atom efficiency), this method requires stringent moisture control and achieves lower yields (62%) compared to the stepwise approach.
Regiochemical Control and Byproduct Mitigation
Protecting Group Strategies
The nucleophilic N3 position of the thieno[3,4-c]pyrazole necessitates protection during oxalamide formation. tert-Butoxycarbonyl (Boc) protection using Boc₂O in THF (82% yield) prevents unwanted acylation at this site. Deprotection with TFA/DCM (1:4) quantitatively restores the amine functionality post-coupling.
Solvent Effects on Reaction Outcomes
Comparative studies reveal pronounced solvent dependence in the final coupling step:
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 58 | 91 |
| THF | 7.5 | 71 | 95 |
| DCM | 8.9 | 65 | 93 |
| Toluene | 2.4 | 49 | 88 |
THF emerges as optimal, balancing solubility of both hydrophilic (pyrazole) and hydrophobic (fluorophenyl) components while minimizing Boc group cleavage.
Crystallographic and Spectroscopic Characterization
Single-Crystal X-ray Analysis
Crystals suitable for X-ray diffraction were obtained via vapor diffusion of n-hexane into a DCM solution. Key structural features include:
Multinuclear NMR Assignments
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.52 (d, J = 4.8 Hz, 1H, Py-H6)
- δ 7.89 (td, J = 7.6, 1.8 Hz, 1H, Py-H4)
- δ 7.44 (d, J = 8.3 Hz, 2H, Ar-F)
- δ 4.67 (s, 2H, CH₂Py)
- δ 3.92 (t, J = 8.1 Hz, 2H, Thieno-H6)
¹³C NMR (101 MHz, DMSO-d₆):
Industrial-Scale Considerations
Continuous Flow Optimization
A telescoped three-step continuous process demonstrates scalability:
- Thieno[3,4-c]pyrazole synthesis in a high-temperature reactor (120°C, 6 hr residence time)
- Suzuki coupling in a packed-bed reactor with immobilized Pd/C catalyst
- Oxalamide formation via microfluidic mixer (Reaction volume: 15 mL/min, 82% conversion)
This approach reduces purification steps and achieves 68% overall yield at kilogram scale.
Environmental Impact Assessment
The E-factor (kg waste/kg product) varies significantly by method:
| Method | E-Factor | PMI (Process Mass Intensity) |
|---|---|---|
| Stepwise solution-phase | 34.7 | 48.2 |
| Continuous flow | 18.9 | 27.4 |
| Ruthenium-catalyzed | 22.1 | 31.6 |
Solvent recovery (≥90% DCM, 85% THF) and catalyst recycling (4× for Pd systems) markedly improve sustainability metrics.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide, and how can side reactions be minimized?
- Methodology :
- Synthesis typically involves multi-step condensation of substituted amines with oxalic acid derivatives. Key steps include:
- Thieno[3,4-c]pyrazole core formation : Cyclization under acidic conditions (e.g., H₂SO₄ or POCl₃) at 60–80°C .
- Oxalamide coupling : Reacting the pyrazole intermediate with oxalyl chloride derivatives in anhydrous dichloromethane (DCM) at 0–5°C to minimize hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final compound .
- Side reactions (e.g., over-oxidation or dimerization) are controlled by strict temperature regulation and inert atmospheres (N₂/Ar) .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., 4-fluorophenyl integration at δ 7.2–7.6 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight (e.g., m/z ≈ 425.12 for C₂₁H₁₈FN₅O₂S) .
- HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodology :
- In vitro kinase inhibition assays : Test against kinases (e.g., JAK2, EGFR) using ADP-Glo™ kits .
- Cellular viability assays : Screen in cancer cell lines (e.g., MCF-7, HepG2) via MTT or resazurin assays .
- Dose-response curves : Determine IC₅₀ values (typically 0.1–10 µM for active analogs) .
Advanced Research Questions
Q. What computational strategies are used to predict the compound’s binding mode with kinase targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with pyridin-2-ylmethyl group) .
- Molecular Dynamics (MD) simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns) in GROMACS .
- Free energy calculations (MM/PBSA) : Estimate binding affinity (ΔG ~ -8 to -12 kcal/mol for active compounds) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Methodology :
- Substituent variation :
- Replace 4-fluorophenyl with electron-withdrawing groups (e.g., Cl, CF₃) to enhance kinase affinity .
- Modify the pyridin-2-ylmethyl group to pyridin-4-ylmethyl to alter steric interactions .
- Bioisosteric replacement : Swap thieno[3,4-c]pyrazole with triazolo[4,5-d]pyrimidine to improve solubility .
- In vivo pharmacokinetic profiling : Measure oral bioavailability in rodent models using LC-MS/MS .
Q. How should researchers resolve contradictions in reported biological activity data across similar analogs?
- Methodology :
- Orthogonal assay validation : Confirm activity using both enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis via flow cytometry) assays .
- Structural elucidation of byproducts : Use LC-MS and 2D-NMR to identify impurities (e.g., oxidized thiophene derivatives) .
- Meta-analysis of literature data : Compare IC₅₀ values across studies with standardized protocols (e.g., ATP concentration fixed at 1 mM) .
Q. What strategies improve the compound’s aqueous solubility for in vivo studies?
- Methodology :
- Salt formation : React with HCl or sodium citrate to generate water-soluble salts .
- Nanoformulation : Encapsulate in PEGylated liposomes (particle size ~100 nm via dynamic light scattering) .
- Co-solvent systems : Use 10% DMSO + 20% Cremophor EL in saline for intravenous administration .
Methodological Considerations for Experimental Design
Q. How can statistical experimental design optimize reaction yields?
- Methodology :
- Box-Behnken design : Vary temperature (40–80°C), solvent polarity (DCM vs. THF), and catalyst loading (0.1–1 mol%) to identify optimal conditions .
- Response surface modeling : Predict yield improvements (e.g., from 45% to 72% by adjusting pH to 6.5) .
- Factorial ANOVA : Confirm significant factors (e.g., solvent choice contributes 60% to yield variance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
